molecular formula C7H12N2OS B14428822 (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine

(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine

Cat. No.: B14428822
M. Wt: 172.25 g/mol
InChI Key: WQMSEEQMYYTEMC-CLFYSBASSA-N
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Description

(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxylamine group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through nucleophilic substitution reactions, where a suitable hydroxylamine derivative reacts with the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.

    Reduction: Reduction reactions may convert the hydroxylamine group to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Hydroxylamine Derivatives: Compounds such as hydroxylamine-O-sulfonic acid.

Uniqueness

The uniqueness of (NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other thiazole or hydroxylamine derivatives.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

(NZ)-N-(4-methyl-2-propan-2-yl-2H-1,3-thiazol-5-ylidene)hydroxylamine

InChI

InChI=1S/C7H12N2OS/c1-4(2)6-8-5(3)7(9-10)11-6/h4,6,10H,1-3H3/b9-7-

InChI Key

WQMSEEQMYYTEMC-CLFYSBASSA-N

Isomeric SMILES

CC\1=NC(S/C1=N\O)C(C)C

Canonical SMILES

CC1=NC(SC1=NO)C(C)C

Origin of Product

United States

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